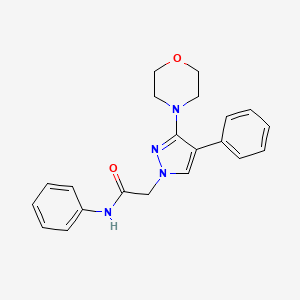

2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

Description

2-(3-Morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide is a synthetic compound featuring a pyrazole core substituted with a morpholino group (a six-membered ring containing oxygen and nitrogen) and a phenyl group at positions 3 and 4, respectively. The N-phenylacetamide moiety is attached to the pyrazole via a methylene bridge.

Properties

IUPAC Name |

2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-20(22-18-9-5-2-6-10-18)16-25-15-19(17-7-3-1-4-8-17)21(23-25)24-11-13-27-14-12-24/h1-10,15H,11-14,16H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFXZHXLHKCEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide typically involves the reaction of 3-morpholino-4-phenyl-1H-pyrazole with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide is a notable chemical structure with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 313.41 g/mol. The compound features a morpholino group, which contributes to its pharmacological activity, alongside a pyrazole ring that is known for its diverse biological properties.

Pharmacological Studies

Antitumor Activity : Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been tested for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies demonstrated that the compound could effectively target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Inflammation Models : The compound has been evaluated in animal models for its anti-inflammatory effects. It has shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. Experimental studies have highlighted its ability to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions such as arthritis.

Neuroprotective Effects

Cognitive Function Studies : Preliminary investigations into the neuroprotective effects of this compound reveal its capability to enhance cognitive function in models of neurodegeneration. It appears to exert protective effects on neuronal cells against oxidative stress, which is crucial in conditions like Alzheimer’s disease.

Analgesic Activity

Pain Management Research : The analgesic properties of the compound have been explored through various pain models. Results indicate that it may act on pain pathways, providing relief without the side effects commonly associated with traditional analgesics.

Table 1: Summary of Biological Activities

Case Study Examples

- Antitumor Efficacy : A study conducted on the compound's effect on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism involved apoptosis induction through mitochondrial pathways.

- Neuroprotective Mechanism : In a rat model of induced neurodegeneration, administration of the compound resulted in improved performance on cognitive tasks compared to control groups, indicating potential for therapeutic use in neurodegenerative diseases.

- Anti-inflammatory Response : In a controlled study involving induced arthritis in rats, treatment with this compound resulted in a marked decrease in swelling and pain scores compared to untreated controls, supporting its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Core Heterocycle Variability: The target compound’s pyrazole core distinguishes it from triazole () and pyrimidine () analogs. Pyrazoles are known for metabolic stability, while triazoles (e.g., ) offer regioselective functionalization via click chemistry . Pyrimidines (e.g., ) enable planar π-π interactions critical for enzyme inhibition .

Aromatic Substitutions: The 4-phenyl group in the target compound vs. p-tolyl (4-methylphenyl) in affects steric bulk and lipophilicity.

Acetamide Modifications :

Physicochemical and Pharmacological Properties

- Solubility: The morpholino group in the target compound and ’s analog introduces polarity, likely improving aqueous solubility compared to ’s tosyl-substituted pyrazole or ’s diphenylpyrimidine .

- LogP Estimates: Target compound: Moderate logP due to morpholino (polar) and phenyl (nonpolar) balance. ’s analog: Higher logP due to p-tolyl and methylbenzyl groups. ’s pyrimidine: High logP (estimated ~4.5) due to aromaticity.

- Triazole derivatives () are explored for antineoplastic activity, though the target compound’s efficacy remains unverified .

Stability and Metabolic Considerations

- Morpholino Group: Resistant to hydrolysis under physiological conditions, enhancing in vivo stability compared to esters or amides .

- Acetamide Linkage : Stable against enzymatic cleavage, a common feature in prodrug design .

- Triazole vs. Pyrazole : Triazoles () may exhibit higher metabolic stability than pyrazoles due to stronger aromaticity and resistance to oxidation .

Biological Activity

The compound 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article delves into various studies that explore its biological activity, focusing on synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against different biological targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of morpholine-substituted pyrazole with N-phenylacetamide. The structural characterization is often conducted using techniques such as NMR spectroscopy and X-ray crystallography, confirming the molecular geometry and functional groups involved.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the target compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cell lines through caspase activation pathways. In vitro assays have demonstrated that similar pyrazole derivatives can lead to increased levels of reactive oxygen species (ROS), promoting cell death in cancer cells while sparing normal cells .

| Compound | Cell Line | EC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis via caspase activation |

| N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | Various | 400 - 700 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent antibacterial activity with MIC values comparable to established antibiotics. This suggests potential as a therapeutic agent against resistant strains of bacteria .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | TBD |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and the substituents on the phenyl groups significantly affect the biological activity. For example, varying the position of substituents on the phenyl rings can enhance or diminish potency against specific targets.

Case Studies

- Anticancer Efficacy : A study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models, highlighting their potential for further development as anticancer agents .

- Antimicrobial Resistance : Research indicated that compounds within this class could effectively inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections where biofilm presence complicates treatment efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, and what analytical methods validate its purity?

- Synthetic Routes : The compound is synthesized via multi-step reactions, often involving click chemistry (azide-alkyne cycloaddition) with copper(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) . Key intermediates include morpholino-functionalized alkyne precursors and azido-acetamide derivatives.

- Validation : Structural confirmation employs FT-IR (to identify carbonyl and morpholino groups), ¹H/¹³C NMR (to verify regioselectivity and substituent positions), and mass spectrometry (to confirm molecular weight). Purity is assessed via thin-layer chromatography (TLC) and elemental analysis .

Q. Which functional groups in this compound are critical for its bioactivity, and how are they characterized?

- Key Functional Groups :

- Morpholino Ring : Contributes to solubility and hydrogen-bonding interactions with biological targets .

- Pyrazole Core : Acts as a rigid scaffold for pharmacophore alignment .

- Acetamide Linker : Enhances metabolic stability and modulates electronic properties .

- Characterization : IR spectroscopy identifies N-H (amide) and C=O stretches, while NMR resolves proton environments near the morpholino and phenyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Variables :

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne cycloaddition rates .

- Catalyst Loading : Copper(I) concentrations >5 mol% reduce reaction time but may increase byproduct formation .

- Temperature : Moderate heating (60–80°C) balances regioselectivity and reaction speed .

- Methodology : Design-of-experiment (DoE) approaches, such as factorial designs, systematically evaluate interactions between variables .

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

- SAR Insights :

| Analog Modification | Bioactivity Impact | Reference |

|---|---|---|

| Replacement of morpholino with piperazine | Reduced anti-inflammatory activity | |

| Fluorophenyl substitution | Enhanced kinase inhibition selectivity | |

| Methylation of pyrazole N-H | Improved metabolic stability |

- Methodology : Comparative docking studies (e.g., AutoDock) and in vitro assays (e.g., enzyme inhibition) identify critical substituent interactions .

Q. How should researchers address contradictory biological activity data across studies?

- Root Causes : Variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches .

- Resolution Strategies :

- Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Structural Reanalysis : Use high-resolution mass spectrometry (HR-MS) to confirm compound integrity .

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental noise .

Q. What computational methods predict the binding modes of this compound with biological targets?

- Tools :

- Molecular Docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets .

- MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over time .

- Validation : Cross-correlate computational predictions with experimental IC₅₀ values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.